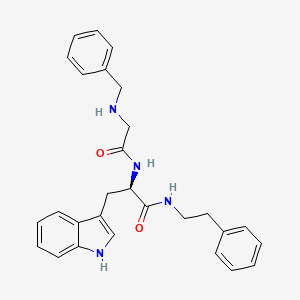
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by its complex structure, which includes an indole ring, a phenylmethyl group, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- typically involves multiple steps. One common method includes the enantioselective hydrolysis of D,L-tryptophanamide using specific bacterial strains capable of producing amidase . This process results in the production of L-tryptophan with high yield and stereoselectivity. The reaction conditions often involve optimizing the fermentation medium to enhance amidase activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered bacterial strains. These strains are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound. The process may also include purification steps to isolate the compound from the fermentation broth.
Analyse Des Réactions Chimiques
Types of Reactions
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be selectively oxidized using reagents like N-sulfonyl oxaziridine.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the indole side chain.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-based alkaloid natural products .
Applications De Recherche Scientifique
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets. It can act as an agonist for hydroxycarboxylic acid receptor 3 and modulate synaptic transmission by regulating D-amino acid neurotransmitters . This modulation can affect various biochemical pathways, including those involved in dopamine biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophanamide: Similar in structure but differs in stereochemistry.
N-Benzylglycyl-Nα-(2-phenylethyl)-: Shares the phenylmethyl and phenylethyl groups but has different functional groups attached to the indole ring.
Uniqueness
D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is unique due to its specific stereochemistry and the presence of both phenylmethyl and phenylethyl groups
Propriétés
Numéro CAS |
540483-32-7 |
|---|---|
Formule moléculaire |
C28H30N4O2 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
(2R)-2-[[2-(benzylamino)acetyl]amino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C28H30N4O2/c33-27(20-29-18-22-11-5-2-6-12-22)32-26(17-23-19-31-25-14-8-7-13-24(23)25)28(34)30-16-15-21-9-3-1-4-10-21/h1-14,19,26,29,31H,15-18,20H2,(H,30,34)(H,32,33)/t26-/m1/s1 |
Clé InChI |
MVLSQEIQTWLALY-AREMUKBSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















